2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
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Overview
Description
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 1-ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, can be synthesized through the oxidation of 1-ethyl-2-oxo-1,2-dihydropyridine using reagents such as hydrogen peroxide in the presence of hydrochloric acid.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The thioether linkage is introduced by reacting the triazole derivative with a suitable thiol compound, often under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, thiols, under basic conditions (e.g., NaOH, KOH).
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug discovery and development. It could be explored for its antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The presence of the triazole ring, in particular, is known to impart biological activity, which could be harnessed in the design of new pharmaceuticals.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide: Lacks the methyl group on the triazole ring.
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-acetamide: Lacks the N-methyl group on the acetamide.
Uniqueness
The presence of both the methyl group on the triazole ring and the N-methyl group on the acetamide distinguishes this compound from its analogs. These structural features could influence its reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-4-18-7-5-6-9(12(18)20)11-15-16-13(17(11)3)21-8-10(19)14-2/h5-7H,4,8H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKIEKCVMJXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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